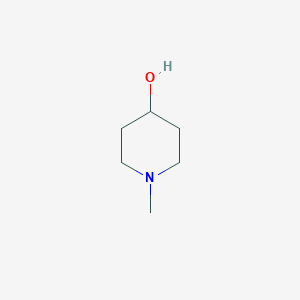

1-Methylpiperidin-4-ol

Descripción general

Descripción

1-Methylpiperidin-4-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a clear, colorless to yellowish liquid after melting and is hygroscopic in nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-4-ol can be synthesized through several methods. One common method involves the hydrogenation of 1-methyl-4-piperidone using a nickel catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-methyl-4-piperidone.

Reduction: Formation of various piperidine derivatives.

Substitution: Formation of N-substituted piperidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methylpiperidin-4-ol plays a significant role in drug development, particularly in synthesizing compounds targeting various neurological disorders and cancers.

- Neurological Disorders : The compound has been investigated for its potential to inhibit cholinesterases, enzymes that break down neurotransmitters. This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease .

- Cancer Therapy : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in tumor models, suggesting their potential as anticancer agents .

Organic Synthesis

This compound serves as a key intermediate in synthesizing various organic compounds:

- Antitumor Agents : It is used to optimize scaffolds for antitumor agents, enhancing their efficacy against specific cancer types .

- Receptor Antagonists : The compound is involved in synthesizing histamine H4 receptor antagonists and other pharmacologically active molecules .

Material Science

The compound's ability to modify physical properties makes it valuable in material science:

- Polymer Chemistry : this compound is utilized in developing polyampholyte hydrogels and interpenetrating polyelectrolyte networks, which have applications in drug delivery systems and tissue engineering .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of piperidine derivatives, including those derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FHM | 15 | Apoptosis |

| Control | >50 | N/A |

Case Study 2: Antimicrobial Properties

Research into the antimicrobial efficacy of this compound derivatives showed promising results against both bacterial and fungal strains. The addition of this compound increased lipid solubility, enhancing absorption rates.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 26 |

| Escherichia coli | 27 |

| Candida albicans | 23 |

Mecanismo De Acción

The mechanism of action of 1-methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, it can be used to synthesize compounds that inhibit the chemokine receptor CCR5, which is involved in the entry of HIV into cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxy-1-methylpiperidine

- N-Methyl-4-hydroxy piperidine

- 1-Methyl-4-piperidone

Uniqueness

1-Methylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a hydroxyl group at the fourth position and a methyl group at the first position. These structural characteristics make it a versatile intermediate in organic synthesis and pharmaceutical applications .

Actividad Biológica

1-Methylpiperidin-4-ol (CAS Number: 106-52-5) is a versatile organic compound with significant implications in medicinal chemistry and biochemical research. It serves as a building block for various pharmaceutical agents, particularly in the development of kinase inhibitors and antitumor agents. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Melting Point | 29-31 °C |

| Boiling Point | 200 °C at 760 mmHg |

| Flash Point | 87.8 °C |

These properties influence its stability and reactivity in biological systems.

This compound acts primarily as a biochemical reagent in various synthetic pathways. Its biological activity is largely attributed to its role in the synthesis of inhibitors targeting specific kinases and receptors:

- Antitumor Agents : It is used to optimize the novobiocin scaffold to develop new antitumor compounds.

- Kinase Inhibitors : The compound is involved in synthesizing inhibitors for key kinases such as CaMKII, VEGFR, FGFR, and phosphoinositide-3-kinase (PI3K) .

Biological Activity

This compound exhibits several biological activities that are critical for therapeutic applications:

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is crucial for drug design:

- Acetylcholinesterase (AChE) : Studies have shown that derivatives of this compound can inhibit AChE, an enzyme involved in neurotransmission .

Interaction with Biological Targets

The compound's interaction with specific receptors and enzymes influences its efficacy:

- Histamine H4 Receptor Antagonism : It has been utilized in the synthesis of antagonists for the histamine H4 receptor, which plays a role in immune responses .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Kinase Inhibitors :

- Optimization of Antitumor Agents :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Hydroxy-1-methylpiperidine | Hydroxyl group at position 4 | Similar applications in enzyme inhibition |

| N-Methyl-4-hydroxy piperidine | Hydroxyl group at position 4 | Used in synthesis but less effective than this compound |

| 1-Methyl-4-piperidone | Ketone group instead of hydroxyl | Different reactivity; used in distinct synthetic pathways |

Propiedades

IUPAC Name |

1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWRHPMUVYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059339 | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-52-5 | |

| Record name | 4-Hydroxy-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes polymers of 1-methylpiperidin-4-ol interesting for material science?

A: this compound, when incorporated into a polymer, introduces both hydrophobic and hydrophilic character due to the piperidine ring and the hydroxyl group. This allows for complex interactions in aqueous solutions, particularly when the piperidine nitrogen is protonated, forming a polyelectrolyte. [, , ]

Q2: How does the ionization state of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) affect its behavior in solution?

A2: This polymer exhibits a fascinating response to changes in ionization, controlled by solution pH and ionic strength:

- Compact vs. Extended Structure: Increasing ionization, by lowering pH, leads to repulsion between charged groups along the polymer chain. This favors an extended coil conformation. Conversely, at higher pH (less ionization), the polymer collapses into a compact globule due to reduced charge repulsion and increased hydrophobic interactions. [, ]

- Solubility: This polymer displays a lower critical solution temperature (LCST) in aqueous solutions. This means it becomes less soluble at higher temperatures, likely due to increased hydrophobic interactions between the less polar segments of the polymer chains as thermal energy disrupts hydrogen bonding with water. []

- Interpolyelectrolyte Complex Formation: When combined with oppositely charged polyelectrolytes like poly(acrylic acid), poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) forms polyelectrolyte complexes (PECs). The stability of these complexes, crucial for applications like drug delivery or controlled release, is heavily influenced by the ionization state of both polymers. High ionic strength disrupts these complexes. []

Q3: Can you provide an example of how the properties of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) have been utilized in materials?

A: Researchers have successfully created polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) using this polymer. These materials displayed a pH- and ionic strength-responsive swelling behavior, highlighting their potential in applications like sensors, actuators, and controlled drug delivery systems. []

Q4: What spectroscopic techniques help characterize these polymers?

A: Infrared spectroscopy, specifically monitoring the disappearance of the Bohlman band at 2800 cm-1, has been used to confirm the completeness of reactions involving the polymerization of 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy would be needed to fully characterize the polymer structure and study its behavior in solution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.